molecular formula C9H9BrN2 B13969868 4-bromo-2-ethyl-1H-benzimidazole

4-bromo-2-ethyl-1H-benzimidazole

Cat. No.: B13969868
M. Wt: 225.08 g/mol
InChI Key: WQIHSWNAIUSAQI-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and an ethyl group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominated and ethylated precursors. One common method includes the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper(I) iodide and ligands like l-proline can be used to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

  • Substitution reactions yield various substituted benzimidazole derivatives.
  • Oxidation and reduction reactions modify the benzimidazole ring, leading to different oxidation states and functional groups.

Scientific Research Applications

4-Bromo-2-ethyl-1H-benzimidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The bromine and ethyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethyl-1H-benzimidazole is unique due to the combined presence of both bromine and ethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-2-ethyl-1H-benzimidazole

InChI

InChI=1S/C9H9BrN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

WQIHSWNAIUSAQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

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